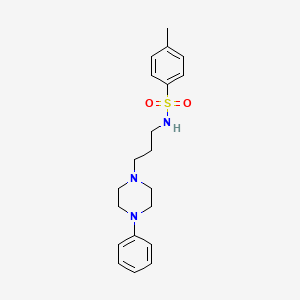

1-(2,4-dimethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzodiazepine derivatives like 1-(2,4-dimethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea often involves intricate chemical reactions, aiming at achieving specific molecular architectures. For instance, the synthesis of related compounds has been reported through methods involving recrystallization from specific solvents, spray drying, and solid dispersion techniques to enhance bioavailability and chemical stability (Yano et al., 1996).

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is characterized by a benzodiazepine core, which can be modified with various substituents to achieve desired properties. The crystal structures of similar compounds reveal distinct crystalline forms, such as alpha and beta forms, which can be identified using techniques like powder X-ray diffractometry and differential scanning calorimetry (Yano et al., 1996).

Chemical Reactions and Properties

Benzodiazepine derivatives undergo a variety of chemical reactions, including polymorphism, which significantly impacts their chemical properties and solubility. The ability to exist in different crystalline forms, such as the alpha and beta forms, affects their dissolution rates and, consequently, their bioavailability and reactivity in biological systems (Yano et al., 1996).

Physical Properties Analysis

The physical properties of benzodiazepine derivatives, such as solubility and melting points, are influenced by their molecular structure and the presence of functional groups. The sparing solubility in water of compounds like YM022, a related compound, necessitates the development of methods such as solid dispersion and wet grinding to improve solubility (Yano et al., 1996).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of benzodiazepine derivatives are contingent upon their molecular structure and the nature of substituents. Techniques like spray drying and the creation of solid dispersions have been utilized to enhance the bioavailability and chemical stability of these compounds, showcasing their complex chemical behavior (Yano et al., 1996).

Scientific Research Applications

Crystal Forms and Dissolution Improvements

1-(2,4-dimethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea and its derivatives have been studied for their polymorphic forms and solubility. For example, Yano et al. (1996) investigated polymorphs of YM022, a compound closely related to the mentioned chemical. They identified alpha- and beta-forms, exploring methods to enhance its solubility and bioavailability, particularly through solid dispersion and wet grinding methods (Yano et al., 1996).

Gastrin/Cholecystokinin-B Receptor Antagonism

Compounds structurally similar to 1-(2,4-dimethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea have been explored as gastrin/cholecystokinin-B (CCK-B) receptor antagonists. Takinami et al. (1997) synthesized YF476, a potent CCK-B receptor antagonist, and evaluated its pharmacological profile both in vitro and in vivo (Takinami et al., 1997).

Radiolabeled Antagonists for Tumor Targeting

In the field of oncology, Akgün et al. (2009) developed radioiodinated 1,4-benzodiazepines, which are selective antagonists at cholecystokinin types 1 and 2 (CCK1 and CCK2) receptors. These compounds are notable for their potential in identifying receptor binding sites in tumors, thus aiding in tumor targeting (Akgün et al., 2009).

Solid Dispersion for Enhanced Absorption

Yano et al. (1996) also delved into the physicochemical and pharmaceutical properties of a solid dispersion system derived from a similar compound, YM022. They noted that colloidal particles produced from this dispersion showed good absorption in rats, suggesting potential for enhanced drug delivery (Yano et al., 1996).

Synthesis and Characterization of Derivatives

Various studies have focused on synthesizing and characterizing derivatives of 1,4-benzodiazepines for potential therapeutic applications. For instance, Matloubi et al. (2002) synthesized carbon-14 labelled CCK antagonists, showcasing the versatility of these compounds in pharmacological research (Matloubi et al., 2002).

Mechanism of Action

As this compound is for research use only, its mechanism of action is likely still under investigation. It’s important to note that the mechanism of action can vary depending on the biological or chemical context in which the compound is used.

Safety and Hazards

properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O4/c1-29-20-12-8-7-11-18(20)22(16-9-5-4-6-10-16)27-23(24(29)30)28-25(31)26-19-14-13-17(32-2)15-21(19)33-3/h4-15,23H,1-3H3,(H2,26,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDAGLLWLLYKNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethoxyphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2488666.png)

![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)

![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)